3-Oxo-3-(1,3-thiazol-2-yl)propanal
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Overview
Description
3-Oxo-3-(1,3-thiazol-2-yl)propanal is a chemical compound characterized by the presence of a thiazole ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanal typically involves the reaction of thiazole derivatives with aldehyde precursors. One common method involves the esterification of thiazole-containing acids followed by subsequent reactions to introduce the aldehyde group . The reaction conditions often include the use of solvents like methanol or 2-propanol and reagents such as hydrazine monohydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions, the use of industrial-grade solvents, and continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Oxo-3-(1,3-thiazol-2-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1,3-thiazol-2-yl)propanal involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Oxo-3-(1,3-thiazol-2-yl)propanal is unique due to its specific combination of a thiazole ring and an aldehyde group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H5NO2S |
---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-3-1-5(9)6-7-2-4-10-6/h2-4H,1H2 |
InChI Key |
XEYXYHZZCGQKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(=O)CC=O |
Origin of Product |
United States |
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